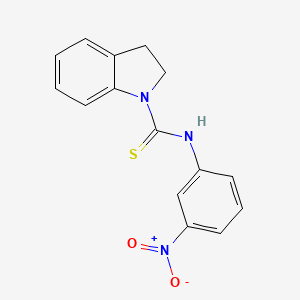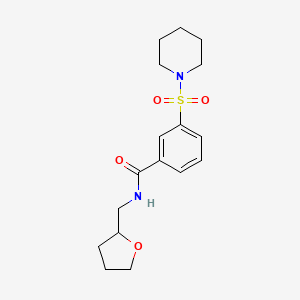
2,6-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Descripción general
Descripción
2,6-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide, also known as DMF-TB or Compound 1, is a small molecule inhibitor that has been studied extensively in recent years due to its potential therapeutic applications. This compound has been shown to have a variety of biological effects, including anti-tumor activity and inhibition of inflammation.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives, like the one , have been recognized for their antimicrobial properties. They can be designed to target specific bacterial strains, including Staphylococcus aureus and E. coli . The compound’s structure allows for modifications that can enhance its interaction with bacterial enzymes or proteins, potentially leading to the development of new antibiotics.
Anticancer Research
The thiazole ring is a common feature in many anticancer agents. The presence of the difluoro-benzamide moiety could interact with cancer cell DNA or proteins, disrupting their function and leading to cell death. Research into this application could lead to the development of targeted therapies for various cancers .
Neuroprotective Agents
Compounds with a thiazole core have shown neuroprotective effects. This particular compound could be investigated for its potential to protect nerve cells against damage, which is crucial in diseases like Alzheimer’s and Parkinson’s .
Anti-inflammatory Agents
The anti-inflammatory properties of thiazole derivatives make them candidates for treating conditions like arthritis and other inflammatory diseases. By inhibiting specific pathways in the inflammatory response, this compound could reduce swelling and pain .
Antiviral Agents
Thiazoles have been explored for their antiviral capabilities. This compound could be part of studies aiming to find new treatments for viral infections, possibly by interfering with the virus’s ability to replicate or by boosting the host’s immune response .
Agricultural Chemicals
The structural features of thiazole derivatives suggest they could be effective as fungicides or insecticides. Research in this area could lead to the development of new, more efficient agricultural chemicals that help protect crops from pests and diseases .
Mecanismo De Acción
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The specific interactions and resulting changes would depend on the exact biological target and the context of the interaction.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved.
Result of Action
Given the diverse biological activities associated with thiazole derivatives, the effects could range from antioxidant and anti-inflammatory effects to antimicrobial and antitumor effects .
Propiedades
IUPAC Name |
2,6-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2OS/c1-6-5-17-11(14-6)15-10(16)9-7(12)3-2-4-8(9)13/h2-5H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWPZMFLPLAJGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-chloro-6-[(3-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4579464.png)
![(3aR,7aS)-2-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4579466.png)


![4-methoxy-3-(1-pyrrolidinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4579479.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide](/img/structure/B4579495.png)
![ethyl 4-[({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B4579503.png)


![N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4579530.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4579538.png)
![propyl 4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4579546.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-3-isoxazolylurea](/img/structure/B4579556.png)
![4-(3-methoxybenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4579571.png)